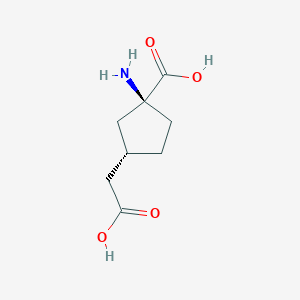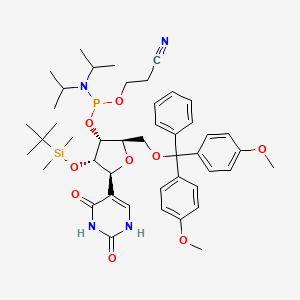
Pseudouridine cep
Overview
Description
2’-O-tert-Butyldimethylsilyl-5’-O-DMT-pseudoUridine 3’-CE phosphoramidite is a valuable compound primarily employed in the research and development of RNA molecules. It is crucial for diagnostic purposes and therapeutic interventions, particularly in the development of drugs targeting specific diseases and disorders such as cancers and viral infections.
Preparation Methods
The synthesis of 2’-O-tert-Butyldimethylsilyl-5’-O-DMT-pseudoUridine 3’-CE phosphoramidite involves multiple stepsThe final step involves the addition of the cyanoethyl (CE) phosphoramidite group at the 3’-position . Industrial production methods often utilize automated synthesizers to ensure high purity and yield.
Chemical Reactions Analysis
2’-O-tert-Butyldimethylsilyl-5’-O-DMT-pseudoUridine 3’-CE phosphoramidite undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like iodine in the presence of water and pyridine.
Reduction: Reduction reactions can be carried out using reagents such as dithiothreitol (DTT).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phosphoramidite group. Common reagents and conditions used in these reactions include iodine, pyridine, and DTT. .
Scientific Research Applications
2’-O-tert-Butyldimethylsilyl-5’-O-DMT-pseudoUridine 3’-CE phosphoramidite is widely used in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Its primary applications include:
Chemistry: Used in the synthesis of modified RNA molecules.
Biology: Employed in the study of RNA structure and function.
Medicine: Crucial for the development of RNA-based therapeutics targeting diseases such as cancer and viral infections.
Industry: Utilized in the production of diagnostic tools and therapeutic agents
Mechanism of Action
The mechanism of action of 2’-O-tert-Butyldimethylsilyl-5’-O-DMT-pseudoUridine 3’-CE phosphoramidite involves its incorporation into RNA molecules. The compound modifies the RNA structure, enhancing its stability and specificity. The molecular targets and pathways involved include RNA polymerases and ribonucleases, which interact with the modified RNA to exert therapeutic effects .
Comparison with Similar Compounds
2’-O-tert-Butyldimethylsilyl-5’-O-DMT-pseudoUridine 3’-CE phosphoramidite is unique due to its specific modifications, which enhance RNA stability and specificity. Similar compounds include:
2’-O-tert-Butyldimethylsilyl-5’-O-DMT-nebularine 3’-CE phosphoramidite: Used for similar applications but with different nucleoside modifications.
5’-O-DMT-2’-O-tert-Butyldimethylsilyl-N2-isobutyrylguanosine 3’-CE phosphoramidite: Another modified nucleoside used in RNA synthesis.
2’-O-tert-Butyldimethylsilyl-5’-O-DMT-5-methyluridine 3’-CE phosphoramidite: Employed in the synthesis of modified RNA molecules.
These compounds share similar applications but differ in their specific modifications and resulting properties.
Properties
IUPAC Name |
3-[[(2R,3R,4S,5S)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[tert-butyl(dimethyl)silyl]oxy-5-(2,4-dioxo-1H-pyrimidin-5-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C45H61N4O9PSi/c1-30(2)49(31(3)4)59(55-27-15-26-46)57-40-38(56-39(37-28-47-43(51)48-42(37)50)41(40)58-60(10,11)44(5,6)7)29-54-45(32-16-13-12-14-17-32,33-18-22-35(52-8)23-19-33)34-20-24-36(53-9)25-21-34/h12-14,16-25,28,30-31,38-41H,15,27,29H2,1-11H3,(H2,47,48,50,51)/t38-,39+,40-,41+,59?/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPJHNALDAAZFFN-LMNGBUJGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C(C)C)P(OCCC#N)OC1C(OC(C1O[Si](C)(C)C(C)(C)C)C2=CNC(=O)NC2=O)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)N(C(C)C)P(OCCC#N)O[C@@H]1[C@H](O[C@H]([C@@H]1O[Si](C)(C)C(C)(C)C)C2=CNC(=O)NC2=O)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C45H61N4O9PSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
861.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



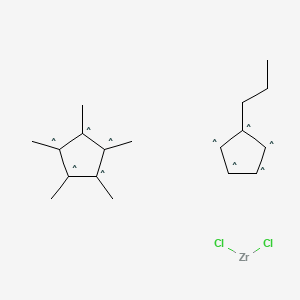
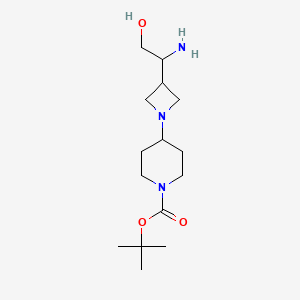

![4-Methyl-2-(3-methylpyrrolidin-1-yl)-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)pyridine](/img/structure/B1142936.png)
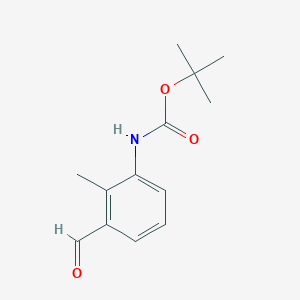
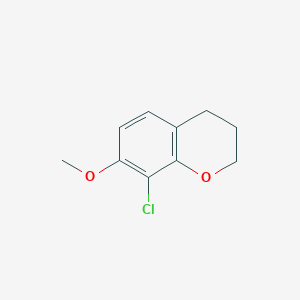
![4-Methyl-2-(4-methyl-1h-pyrazol-1-yl)-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)pyridine](/img/structure/B1142945.png)
